(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
CAS No.:
Cat. No.: VC16685818
Molecular Formula: C28H34O8
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34O8 |
|---|---|
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | (3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3 |
| Standard InChI Key | PLKFSXFJGNZAER-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a tetracyclic framework comprising fused bicyclic ether rings and aromatic systems. The core structure is defined by the 15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadecahexaene system, with methoxy groups at positions 3, 4, 5, and 19, and methyl substituents at positions 9 and 10. The 2-methylbut-2-enoate ester is attached at position 8, introducing stereochemical complexity (Fig. 1).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetracyclic system with fused bicyclic ethers and aromatic rings |
| Substituents | 4 methoxy (-OCH3), 2 methyl (-CH3), 1 ester (-COO-) |
| Stereochemistry | Chiral centers at positions 8, 9, 10 (S-configuration in related analogs) |
| Molecular Formula | C28H34O8 |
| Molecular Weight | 498.6 g/mol |
IUPAC Nomenclature
The systematic name reflects the compound’s topology:
-
Parent hydrocarbon: Nonadeca-1(19),2,4,6,12,14(18)-hexaene
-
Ring junctions: Tetracyclic fusion at positions 2,7 and 14,18
-
Functional groups: Tetramethoxy, dimethyl, and 2-methylbut-2-enoate ester.
Synthesis and Extraction Methods
Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Cyclization: Formation of the tetracyclic core via acid-catalyzed cyclization of polyaromatic precursors.
-
Esterification: Coupling of the 2-methylbut-2-enoic acid with the hydroxylated tetracyclic intermediate using DCC/DMAP.
-
Methylation: Sequential methylation of phenolic -OH groups using methyl iodide and potassium carbonate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H2SO4, CHCl3, 60°C, 12h | 45 |
| Esterification | DCC, DMAP, CH2Cl2, rt, 24h | 72 |
| Methylation | CH3I, K2CO3, DMF, 50°C, 8h | 88 |
Extraction from Natural Sources
While primarily synthesized, analogous lignans are isolated from Schisandra chinensis via:
-
Ultrasonic-assisted extraction: Ethanol/water (70:30), 40°C, 30 min.
-
Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients.
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilic character (logP ≈ 3.2) due to its aromatic rings and methoxy groups. It is soluble in DMSO, chloroform, and dichloromethane but poorly soluble in water (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 158–162°C (decomposes) |
| logP | 3.2 (predicted) |
| UV λmax | 280 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) |
| Solubility (DMSO) | 25 mg/mL |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl3): δ 6.78 (s, H-12), 5.92 (s, H-6), 3.85–3.72 (4×OCH3).
-
¹³C NMR: 168.2 ppm (ester carbonyl), 152.1–56.3 ppm (aromatic carbons).
Mass Spectrometry
-
HRMS (ESI+): m/z 499.2285 [M+H]⁺ (calc. 499.2281).
Applications and Future Research Directions
Medicinal Chemistry Applications
-
Lead compound for neurodegenerative and inflammatory diseases.
-
Prodrug development: Ester hydrolysis to enhance water solubility.
Research Gaps
-
In vivo pharmacokinetics: Oral bioavailability and metabolite profiling.
-
Target identification: Proteomic studies to map molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume